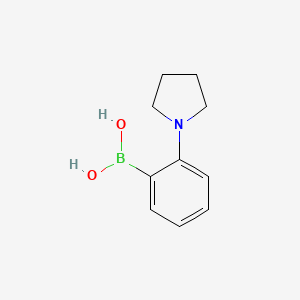
2-(Pyrrolidino)phenylboronic acid
描述
2-(Pyrrolidino)phenylboronic acid is an organic compound with the molecular formula C10H14BNO2. It features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
作用机制
Target of Action
The primary target of 2-(Pyrrolidino)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
The pyrrolidine ring, a component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This property, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring, may influence the ADME properties of the compound .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, contributing to various applications in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign . It should be stored under inert gas (nitrogen or argon) at 2–8 °c for stability . The compound is also water-soluble, which may influence its action in aqueous environments .
生化分析
Biochemical Properties
2-(Pyrrolidino)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible complexes with diols and other molecules containing hydroxyl groups. This property makes it useful in the detection and quantification of sugars and other biomolecules. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form covalent bonds with hydroxyl groups. These interactions are crucial for its function in biochemical assays and other applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible complexes with biomolecules allows it to modulate the activity of enzymes and other proteins, leading to changes in cellular function. For example, it can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the boronic acid moiety. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. The compound can bind to the active sites of enzymes, blocking their activity or altering their conformation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert gas conditions at low temperatures, but it may degrade over time when exposed to air or higher temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings. Threshold effects and dose-response relationships are critical considerations in the use of this compound in animal studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidino)phenylboronic acid typically involves the reaction of phenylboronic acid with pyrrolidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, typically in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 2-(Pyrrolidino)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
2-(Pyrrolidino)phenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
相似化合物的比较
Phenylboronic acid: Lacks the pyrrolidine ring, making it less sterically hindered and less specific in its interactions.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have different functional groups, leading to varied reactivity and applications.
Uniqueness: 2-(Pyrrolidino)phenylboronic acid is unique due to the combination of the boronic acid group and the pyrrolidine ring. This structure provides a balance of reactivity and specificity, making it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
(2-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFOHUZAKFHWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660520 | |
| Record name | [2-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948592-78-7 | |
| Record name | [2-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030661.png)
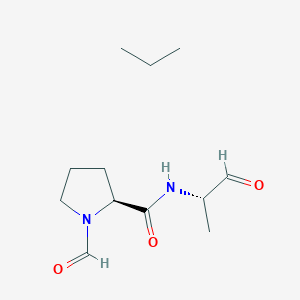
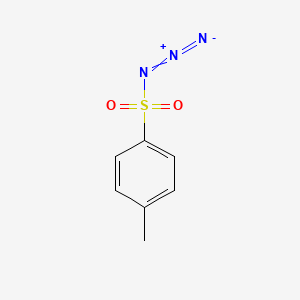
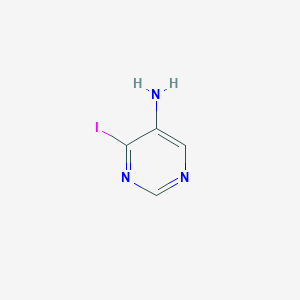
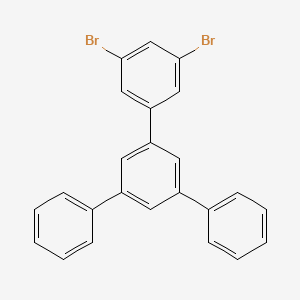
![13-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-11-carboxamide](/img/structure/B3030672.png)
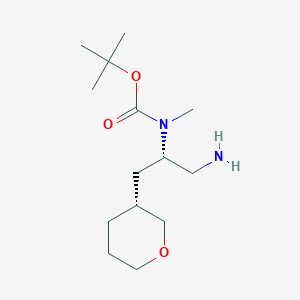
![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B3030675.png)


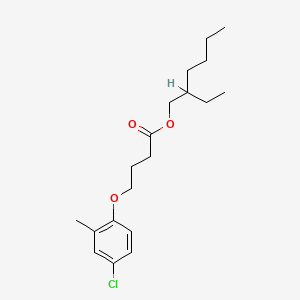
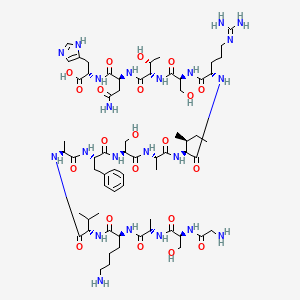
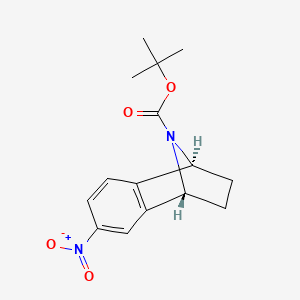
![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)
